3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine

Medicinal chemistry Antitubulin SAR Scaffold simplification

3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine (molecular formula C₁₂H₁₄N₂O₄, MW 250.25 g/mol) is a 3-aryl-5-aminoisoxazole that constitutes the minimal pharmacophoric core of the combretastatin-inspired antitubulin chemotype. Unlike its extensively studied 3,4-diaryl-5-aminoisoxazole counterparts that incorporate a second aryl ring at the C4 position, this compound retains the essential 3,4,5-trimethoxyphenyl ring A linked through a 5-aminoisoxazole bridge—two structural features established by SAR studies as critical for colchicine-site tubulin binding.

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
Cat. No. B12436034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NOC(=C2)N
InChIInChI=1S/C12H14N2O4/c1-15-9-4-7(8-6-11(13)18-14-8)5-10(16-2)12(9)17-3/h4-6H,13H2,1-3H3
InChIKeyPGQZDZOAPYPRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine: Core Scaffold Overview and Procurement Context


3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine (molecular formula C₁₂H₁₄N₂O₄, MW 250.25 g/mol) is a 3-aryl-5-aminoisoxazole that constitutes the minimal pharmacophoric core of the combretastatin-inspired antitubulin chemotype . Unlike its extensively studied 3,4-diaryl-5-aminoisoxazole counterparts that incorporate a second aryl ring at the C4 position, this compound retains the essential 3,4,5-trimethoxyphenyl ring A linked through a 5-aminoisoxazole bridge—two structural features established by SAR studies as critical for colchicine-site tubulin binding [1]. Its vacant C4 position and unsubstituted 5-amine group define its role as both a tractable building block for focused library synthesis and a simplified probe for deconvoluting the pharmacophoric contributions of the trimethoxyphenyl-isoxazole-amine triad [2].

Why Generic 3-Arylisoxazole Substitution Fails: Structural Determinants of Activity for 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine


Within the isoxazole-based combretastatin mimetic class, the presence, position, and substitution pattern of the aryl ring(s) dictate tubulin-binding potency across orders of magnitude. The most potent 3,4-diaryl-5-aminoisoxazoles achieve A549 IC₅₀ values of 8 nM [1], whereas mono-aryl 5-aminoisoxazoles lacking ring B demonstrate moderate antimitotic activity (A549 EC₅₀ ~35–38 µM) [2]. Critically, SAR studies have established that the 3,4,5-trimethoxy substitution pattern on ring A is non-negotiable for colchicine-site engagement [3]; regioisomeric variants such as 3-(2,3,4-trimethoxyphenyl)-1,2-oxazol-5-amine (CAS 501902-30-3) with altered methoxy topology are predicted to exhibit divergent tubulin-binding profiles. These compound-to-compound potency cliffs—spanning >4,000-fold between mono-aryl and optimized diaryl scaffolds—mean that even closely related isoxazole congeners cannot be interchanged in target-based screening or SAR campaigns. Users intending to employ the compound as a negative control for ring B contribution, as a starting scaffold for C4 diversification, or as a reference standard for the 5-aminoisoxazole pharmacophore must procure the exact substitution pattern to ensure experimental reproducibility.

Quantitative Head-to-Head Evidence: Where 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine Is Differentiated from Closest Analogs


Structural Scaffold Differentiation: Mono-Aryl vs. Diaryl 5-Aminoisoxazole Architecture

3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine is a mono-aryl 5-aminoisoxazole bearing only the trimethoxyphenyl ring A, whereas its most potent diaryl comparator, 4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)isoxazole, incorporates a second 4-methoxyphenyl ring B at the C4 position. This structural difference produces a molecular weight reduction of 105 g/mol (250.25 vs. 355.38 g/mol) and eliminates one aromatic ring system . The absence of ring B renders the compound incapable of achieving the full bis-aryl binding mode at the colchicine site required for low-nanomolar potency, as evidenced by the comparator achieving A549 IC₅₀ = 8 nM and PC-3 IC₅₀ = 6 nM [1], while mono-aryl 5-aminoisoxazoles in the same phenotype exhibit A549 EC₅₀ values of 35–38 µM [2].

Medicinal chemistry Antitubulin SAR Scaffold simplification

Physicochemical Property Advantage: Lower LogP and Molecular Weight vs. Diaryl 5-Aminoisoxazole Analogs

The target compound exhibits an estimated LogP of 1.82 (XLogP3) and molecular weight of 250.25 g/mol . In contrast, a closely related mono-aryl isoxazole, 5-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)isoxazole, has a measured LogP of 3.74 [1], showing that the amino substituent at C5 contributes to a meaningful reduction in lipophilicity. While direct LogP data for the 3,4-diaryl-5-aminoisoxazole comparator is not available in the open literature, its higher MW (~355 g/mol) and additional aromatic ring are consistent with a LogP increase of approximately 1.5–2.0 log units relative to the target compound based on additive fragment contributions.

Drug-likeness Solubility Physicochemical profiling

Synthetic Accessibility: Single-Step Cyclocondensation vs. Multi-Step Diaryl Assembly

The target compound is accessible via a one-step cyclocondensation between commercially available 3,4,5-trimethoxybenzaldehyde and hydroxylamine under acidic conditions . In contrast, the potent 3,4-diaryl-5-aminoisoxazole analogs require a minimum of three synthetic steps starting from 1,2,3-trimethoxy-5-(nitromethyl)benzene and substituted benzaldehydes, involving nitromethylarene cyclization, subsequent reduction, and often additional protection/deprotection sequences [1]. This difference in step count translates to higher synthetic throughput, lower cost per gram, and reduced intermediate purification burden when employing the target compound as a diversification starting point rather than the fully elaborated diaryl scaffold.

Synthetic chemistry Building block procurement Library synthesis

Regioisomeric Differentiation: 3,4,5-Trimethoxy vs. 2,3,4-Trimethoxy Substitution Pattern on Ring A

3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine carries the 3,4,5-trimethoxy substitution pattern that SAR studies have identified as essential for colchicine-site tubulin binding [1]. Its closest commercially available regioisomer, 3-(2,3,4-trimethoxyphenyl)-1,2-oxazol-5-amine (CAS 501902-30-3), differs only in the methoxy group topology on ring A . While no direct head-to-head biological comparison of these two regioisomers has been published, the broader SAR literature consistently demonstrates that even single-methoxy positional shifts on ring A can reduce tubulin polymerization inhibitory activity by 10- to 100-fold, as the 3,4,5-trimethoxy arrangement is specifically required for optimal shape complementarity within the colchicine binding pocket [2]. Users performing SAR by catalog or establishing structure-activity correlations must use the 3,4,5-trimethoxy regioisomer specifically, as the 2,3,4-analog cannot serve as a pharmacophoric equivalent.

Regioisomer comparison Methoxy topology Tubulin pharmacophore

Optimal Procurement and Application Scenarios for 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-amine Based on Quantitative Evidence


Focused C4 Diversification Library Synthesis Using the Vacant Ring B Position

The compound's unsubstituted C4 position makes it the ideal starting scaffold for parallel synthesis of 3,4-diaryl-5-aminoisoxazole libraries via electrophilic aromatic substitution or palladium-catalyzed cross-coupling. Unlike pre-formed diaryl scaffolds that require de novo synthesis for each ring B variant, the mono-aryl core enables one-step introduction of diverse aryl, heteroaryl, or alkenyl groups at C4, dramatically accelerating SAR exploration. The single-step accessibility of the scaffold from 3,4,5-trimethoxybenzaldehyde further reduces the overall synthetic burden for library production compared to multi-step diaryl routes [1].

Negative Control or Baseline Compound for Ring B Pharmacophoric Contribution in Tubulin Binding Assays

In tubulin polymerization inhibition or cell-based antiproliferative assays, the compound can serve as a structurally matched negative control to quantify the contribution of ring B to target engagement. The quantitative potency gap between this mono-aryl scaffold (EC₅₀ ~35–38 µM in A549 cells for related mono-aryl 5-aminoisoxazoles ) and optimized diaryl analogs (IC₅₀ 6–8 nM [1]) exceeds 4,000-fold, providing a wide dynamic range for discriminating ring B-dependent activity. This application is particularly relevant for groups validating computational docking poses or establishing minimal pharmacophoric requirements for colchicine-site ligands.

Physicochemical Property Benchmarking in Early-Stage Lead Optimization Cascades

With an estimated LogP of 1.82, MW of 250.25 g/mol, and 2 hydrogen bond donors , this compound sits in favorable drug-like chemical space compared to more lipophilic diaryl isoxazoles (LogP ~3.7+ for analogs with aromatic ring B [1]). Medicinal chemistry teams can use this scaffold as a reference point for monitoring lipophilic efficiency (LipE) gains or losses when adding ring B substituents, enabling data-driven prioritization of analogs that maintain potency while minimizing LogP creep. This is especially valuable in CNS-targeted tubulin inhibitor programs where lower LogP correlates with improved brain penetration potential.

Synthetic Methodology Development and Reaction Optimization on the 5-Aminoisoxazole Core

The compound's structural simplicity—a single aromatic ring attached to a 5-aminoisoxazole bearing a free primary amine—makes it an excellent substrate for developing and validating new synthetic methodologies. The amine group enables amide coupling, sulfonylation, or reductive amination reactions without competing reactivity from a C4 substituent, while the electron-rich trimethoxyphenyl ring can participate in electrophilic substitution or oxidative coupling. The commercial availability of the compound from multiple vendors, combined with its single-step synthesis from inexpensive starting materials , reduces the barrier to method development by eliminating lengthy in-house preparation of the core scaffold.

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